molecular formula C10H11NO B6329157 (7-Methyl-1H-indol-3-yl)methanol CAS No. 773868-89-6

(7-Methyl-1H-indol-3-yl)methanol

Cat. No. B6329157
CAS RN: 773868-89-6
M. Wt: 161.20 g/mol
InChI Key: UMXJDKDRSWZQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(7-Methyl-1H-indol-3-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .


Synthesis Analysis

The synthesis of compounds similar to “(7-Methyl-1H-indol-3-yl)methanol” has been reported in the literature . For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of “(7-Methyl-1H-indol-3-yl)methanol” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 7-methyl group and the 3-methanol group are attached to this indole core .


Chemical Reactions Analysis

Indole derivatives, such as “(7-Methyl-1H-indol-3-yl)methanol”, can participate in various chemical reactions. For example, a study reported the synthesis of new heterocyclic scaffolds-based indole moiety as possible antimicrobial agents . In this study, the indole derivatives were found to interact with the active site region of the target enzymes through hydrogen bonds and pi-stacked interactions .


Physical And Chemical Properties Analysis

“(7-Methyl-1H-indol-3-yl)methanol” is a solid compound . It has a molecular weight of 161.2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

1. Tubulin Polymerization Inhibition for Cancer Treatment The compound has been evaluated for its potential as a tubulin polymerization inhibitor, which is a promising approach for cancer therapy. Studies have shown that certain derivatives can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, similar to colchicine .

Broad Spectrum Biological Activities

Indole derivatives, including the one you’re interested in, are associated with a wide range of biological activities. They have been found to possess anti-fungal, insecticidal, anticonvulsant, analgesic, anti-inflammatory, anti-tuberculosis, and anti-tumor properties .

Multicomponent Synthesis and Cytotoxic Evaluation

The compound has been part of multicomponent reactions (MCRs) that are performed to synthesize novel derivatives with potential cytotoxic effects against various cancer cell lines .

Treatment of Various Disorders

Indole derivatives are increasingly being studied for their application in treating cancer cells, microbes, and different types of disorders in the human body due to their biologically vital properties .

Pharmacological Activity

Derivatives of indole are of significant interest because of their diverse biological and clinical applications. They have important pharmacological activities that are being summarized and studied for further development .

Synthesis of Amino Acids

The compound has been used in one-pot synthesis reactions to create amino acids like indol-3-yl-glycine. These reactions are efficient and can be performed in water at ambient temperatures, yielding almost quantitative results .

Mechanism of Action

Target of Action

Indole derivatives, which include (7-methyl-1h-indol-3-yl)methanol, are known to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to the biological activities mentioned above.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure . These properties would significantly impact the bioavailability of the compound.

Result of Action

One study revealed that a related compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . These effects could potentially be similar for (7-Methyl-1H-indol-3-yl)methanol.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (7-Methyl-1H-indol-3-yl)methanol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

“(7-Methyl-1H-indol-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “(7-Methyl-1H-indol-3-yl)methanol” and its derivatives could involve their potential applications in the pharmaceutical industry. For example, one study suggested that a certain compound is a potential agent for the further development of tubulin polymerization inhibitors . Another study highlighted the utility of a rapid, cheap, and concise one-pot, three-component sequence for the synthesis of 1,2,3-trisubstituted indoles .

properties

IUPAC Name

(7-methyl-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-5,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXJDKDRSWZQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-1H-indol-3-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.